molecular formula C18H16N2O4 B2580831 3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034314-57-1

3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2580831
CAS No.: 2034314-57-1
M. Wt: 324.336
InChI Key: BIUQHCBLCKBWBZ-UHFFFAOYSA-N
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Description

3-[1-(Naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a synthetic heterocyclic compound designed for advanced chemical and pharmacological research. Its structure integrates a naphthalene moiety, a pyrrolidine ring, and an oxazolidine-2,4-dione core, a scaffold recognized for its versatile bioactivity. The oxazolidine-2,4-dione moiety is a privileged structure in medicinal chemistry, with close analogs like thiazolidine-2,4-dione (TZD) being well-established. TZD derivatives are known to function as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, which play a critical role in sensitizing insulin and are a key target in metabolic disorder research . Furthermore, heterocyclic compounds containing the 2,4-dione motif have demonstrated a broad spectrum of other research applications, including antimicrobial activity, often through the inhibition of bacterial cytoplasmic enzymes like Mur ligases, which are essential for peptidoglycan cell wall synthesis . They also exhibit significant antioxidant potential by effectively scavenging reactive oxygen species (ROS) . The integration of the lipophilic naphthalene group and the pyrrolidine ring in this specific compound may enhance its ability to interact with biological targets and improve cell membrane permeability. This makes it a valuable chemical tool for researchers investigating new therapeutic agents for metabolic diseases, infectious diseases, and conditions involving oxidative stress. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-16-11-24-18(23)20(16)13-8-9-19(10-13)17(22)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUQHCBLCKBWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with a dipolarophile such as an olefin . The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to enhance regio- and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-[1-(Naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
  • CAS Number : 2034314-57-1
  • Molecular Formula : C₁₈H₁₆N₂O₄
  • Molecular Weight : 324.33 g/mol

Structural Features: The compound comprises a 1,3-oxazolidine-2,4-dione core substituted at the 3-position with a pyrrolidin-3-yl group bearing a naphthalene-1-carbonyl moiety.

Comparison with Similar Oxazolidine-2,4-dione Derivatives

Structural and Functional Group Variations

The target compound shares the 1,3-oxazolidine-2,4-dione backbone with several agrochemicals and bioactive molecules but differs in substituent chemistry:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
Target Compound C₁₈H₁₆N₂O₄ 324.33 Naphthalene-1-carbonyl-pyrrolidin-3-yl Not explicitly stated
Pentoxazone (CAS 183675-82-3) C₁₆H₂₀F₃N₃O₃S 359.41 4-Chloro-5-cyclopentyloxy-2-fluorophenyl, isopropylene Herbicide
Famoxadon C₁₇H₁₄N₂O₄ 310.31 5-Methyl-5-(4-phenoxyphenyl), anilino Fungicide
Vinclozolin (CAS 50471-44-8) C₁₂H₉Cl₂NO₃ 286.11 3,5-Dichlorophenyl, 5-ethenyl-5-methyl Fungicide
PPARγ Agonist Reference Compound Not provided Not provided (R)-5-(3-{4-[(2-Furan-2-yl-5-methyl-1,3-oxazol-4-yl)methoxy]-3-methoxyphenyl}propyl) PPARγ agonist (EC₅₀ = reference value)

Key Structural Differences and Implications

Aromatic Substituents: The naphthalene group in the target compound provides a larger π-conjugated system compared to the chlorophenyl (Vinclozolin) or phenoxyphenyl (Famoxadon) groups. This may enhance binding to hydrophobic pockets in biological targets . Pentoxazone contains a cyclopentyloxy-fluorophenyl group, contributing to its herbicidal activity via electron-withdrawing effects .

Pyrrolidin-3-yl vs. In contrast, Famoxadon and Vinclozolin lack such heterocyclic substitutions .

Functional Group Diversity :

  • The 1,3-oxazolidine-2,4-dione core is common across all compounds, but substituents dictate activity. For example:
  • PPARγ agonists (e.g., the reference compound in ) use furan-oxazole extensions for receptor binding.
  • Vinclozolin ’s dichlorophenyl group is critical for fungicidal action .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The naphthalene group likely increases logP compared to phenyl-substituted analogs, suggesting enhanced membrane permeability but reduced aqueous solubility .

Biological Activity

3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is C₁₅H₁₃N₃O₃. The compound features an oxazolidine ring, which is known for its diverse biological activities, particularly in antimicrobial and antiviral applications.

Antimicrobial Properties

Recent studies have indicated that compounds containing oxazolidine structures exhibit significant antimicrobial activity. For instance, derivatives of oxazolidinones have been shown to inhibit bacterial protein synthesis, making them effective against various strains of bacteria, including resistant ones.

CompoundActivityReference
Oxazolidinone ABactericidal against MRSA
Oxazolidinone BInhibitory against E. coli

Antiviral Activity

The antiviral potential of 3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione has been explored in the context of HIV research. Compounds with similar structural motifs have demonstrated inhibitory effects on HIV integrase, a key enzyme in the viral replication process.

Case Study: HIV Integrase Inhibition
In a study examining the structure-activity relationship (SAR) of naphthalene derivatives, it was found that certain modifications to the naphthalene moiety significantly enhanced the inhibitory potency against HIV integrase.

ModificationIC50 (µM)Reference
Naphthalene Carbonyl0.5
Methyl Substitution2.0

The proposed mechanisms of action for this compound include:

  • Inhibition of Protein Synthesis : By binding to bacterial ribosomes, it disrupts protein synthesis.
  • Interference with Viral Replication : The compound may inhibit integrase activity by preventing the integration of viral DNA into the host genome.

Research Findings

Several studies have focused on synthesizing and characterizing derivatives of this compound to enhance its biological activity. For example:

  • Synthesis and Testing : A series of analogs were synthesized with varying substitutions on the naphthalene ring. These analogs were tested for their antimicrobial and antiviral properties.

Table: Summary of Biological Activities

CompoundActivity TypeIC50/Minimum Inhibitory Concentration (MIC)Reference
Compound AAntibacterial0.5 µg/mL (MIC)
Compound BAntiviral (HIV)0.19 µM (IC50)

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